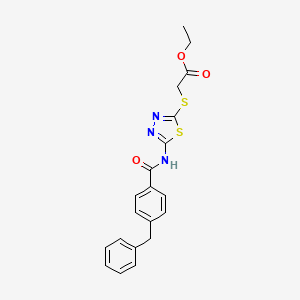

Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioacetate ester group and a 4-benzylbenzamido moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the benzyl group, which may enhance membrane permeability in biological systems.

Properties

IUPAC Name |

ethyl 2-[[5-[(4-benzylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c1-2-26-17(24)13-27-20-23-22-19(28-20)21-18(25)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDSZMFKRZVSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

Introduction of the benzylbenzamido group: This step involves the reaction of the thiadiazole intermediate with benzylbenzoyl chloride in the presence of a base such as triethylamine.

Thioester formation: The final step involves the reaction of the benzylbenzamido-thiadiazole intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate to form the desired ethyl thioester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ethyl ester group can be substituted with other nucleophiles such as amines or alcohols under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Amines or alcohols, potassium carbonate, dimethylformamide as solvent.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate features a thiadiazole ring which is known for its biological activity. The compound's molecular formula is , with a molecular weight of approximately 358.5 g/mol. The presence of the thiadiazole moiety contributes to its potential as an antimicrobial and anticancer agent.

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Anticancer Properties

- Anti-inflammatory Effects

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiadiazole derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

A research team at a prominent university conducted experiments on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study reported an IC50 value of 15 µM after 48 hours of treatment, indicating significant anticancer activity compared to control groups .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as protein kinases by binding to their active sites, thereby blocking their activity and preventing the proliferation of cancer cells. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical Properties

Melting points (m.p.) and solubility are influenced by substituent bulk and polarity:

- Key Observations: Bulky substituents (e.g., benzyl) correlate with lower melting points (e.g., 5h at 133–135°C vs. 4l at 178–180°C) due to reduced crystallinity .

Antitumor Activity:

- Compound 44 (4-methoxybenzamido) was synthesized for antitumor screening, but its activity remains unspecified. In contrast, a related thiadiazole derivative (45 ) showed <10% cytotoxicity, highlighting the critical role of substituent choice .

Antifungal Potential:

- Thiadiazole derivatives in inhibit ergosterol biosynthesis in Candida species. While the target compound’s antifungal activity is unreported, its structural similarity suggests possible efficacy .

Antioxidant Properties:

- Ethyl thioacetate derivatives with 2-hydroxyphenyl groups () exhibit antioxidant activity.

Biological Activity

Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities. Thiadiazole derivatives, including this compound, have been extensively studied for their pharmacological properties. This article reviews the biological activity of this specific thiadiazole derivative, focusing on its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring linked to an ethyl acetate moiety through a thioether bond. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4S2 |

| Molecular Weight | 344.49 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of 4-benzylbenzamide with an appropriate thiadiazole derivative. The process often includes steps such as:

- Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.

- Thioether Formation : The thiol group from the thiadiazole reacts with the ethyl acetate derivative to form the final compound.

Antimicrobial Activity

Numerous studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial and fungal strains.

Case Study: Antifungal Activity

In a recent study, the compound was tested against several phytopathogenic fungi. It showed moderate to potent antifungal activity with inhibitory rates ranging from 67% to 89% against strains like Colletotrichum orbiculare and Physalospora piricola. These results suggest its potential as an agricultural fungicide or therapeutic agent in treating fungal infections .

Anti-inflammatory and Antitumor Effects

The anti-inflammatory properties of thiadiazole derivatives have also been explored. This compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory rates: 67%-89% | |

| Anti-inflammatory | Cytokine inhibition | |

| Antitumor | Cell proliferation inhibition |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial growth and inflammation.

- Reactive Oxygen Species (ROS) Scavenging : It has shown potential in scavenging ROS, thereby reducing oxidative stress in cells.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in inflammation and cell proliferation.

Research Findings

Research indicates that derivatives containing the thiadiazole moiety can significantly affect cellular processes related to cancer and inflammation. For instance, compounds derived from similar structures have been reported to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-((5-(4-benzylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves three key steps: (1) cyclization of thiosemicarbazide derivatives to form the 1,3,4-thiadiazole core, (2) acylation with 4-benzylbenzoyl chloride to introduce the amide moiety, and (3) alkylation with ethyl bromoacetate to attach the thioacetate group. Optimal conditions include refluxing in ethanol or THF at 60–80°C for 4–6 hours, with triethylamine as a base to neutralize HCl byproducts. For example, Almasirad et al. achieved a 76% yield for a structurally analogous compound (ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate) using these conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol ensures >95% purity.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the thiadiazole ring, amide bond, and ester group. For instance, the ¹H NMR spectrum of a related compound (5c) shows characteristic peaks: δ 1.26 ppm (ester CH₃), 4.20 ppm (ester CH₂), and 12.68 ppm (amide NH) . Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1727 cm⁻¹ for esters and ~1655 cm⁻¹ for amides). Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 297.024 for a thiadiazole-acetate derivative) . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) monitors reaction progress and purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamido group) influence cytotoxicity and mechanism of action?

- Methodological Answer : Substituents on the benzamido group significantly impact bioactivity. For example, the 4-methoxybenzamido derivative (5f) exhibited potent cytotoxicity against SKOV-3 ovarian cancer cells (IC₅₀ = 19.5 µM), while the 3-methylbenzamido analog (5c) showed reduced activity . This suggests electron-donating groups (e.g., -OCH₃) enhance apoptosis induction, confirmed via acridine orange/ethidium bromide staining, which revealed nuclear condensation and membrane blebbing in SKOV-3 cells . Computational docking studies can further predict interactions with biological targets (e.g., α-glucosidase or COX-2) by analyzing hydrogen bonding and hydrophobic interactions .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., inactivity in MCF7 vs. potency in SKOV-3) may arise from cell-specific uptake mechanisms or variations in target expression. To address this:

- Perform comparative transcriptomics or proteomics to identify overexpressed targets (e.g., pro-apoptotic proteins) in responsive cell lines.

- Use flow cytometry to quantify cellular uptake of fluorescently tagged derivatives.

- Validate target engagement via thermal shift assays or Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Q. What mechanistic insights explain the apoptotic activity of this compound?

- Methodological Answer : Apoptosis is induced via mitochondrial pathways, as evidenced by cytochrome c release and Bax/Bcl-2 ratio modulation. In SKOV-3 cells, compound 5f increased reactive oxygen species (ROS) by 2.5-fold, triggering DNA fragmentation. Complementary molecular dynamics simulations revealed strong binding to pro-apoptotic proteins like PARP-1, with a calculated binding energy of -9.8 kcal/mol .

Q. What are the methodological challenges in scaling up synthesis without compromising yield or purity?

- Methodological Answer : Scaling up thiadiazole synthesis requires strict control of exothermic reactions (e.g., during cyclization) to avoid side products like disulfides. Strategies include:

- Using continuous-flow reactors for precise temperature regulation.

- Replacing ethyl bromoacetate with less volatile alkylating agents (e.g., methyl bromoacetate).

- Implementing inline IR or UV monitoring to detect intermediates and optimize reaction quenching .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in biological assays for this compound?

- Methodological Answer : Standardize assay protocols across labs by:

Q. What strategies mitigate batch-to-batch variability in compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs) like purity (>98%) and residual solvent levels (<0.1%).

- Use design-of-experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, stoichiometry).

- Characterize each batch with LC-MS and ¹H NMR, referencing published spectra .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.